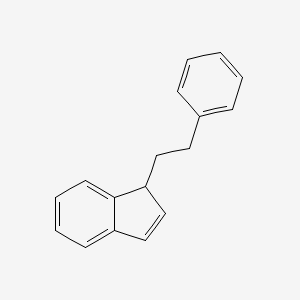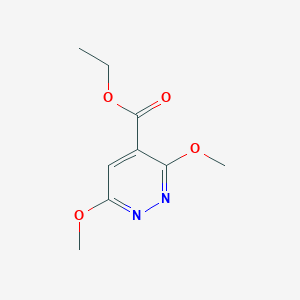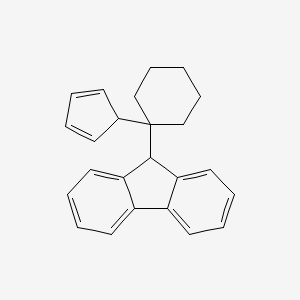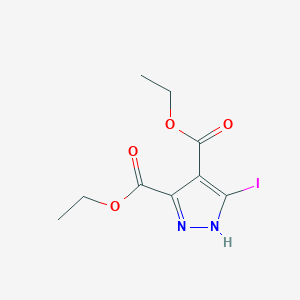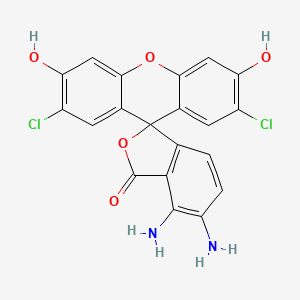
(Fluoren-9-yl)-(3-benzylinden-1-yl)dimethylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fluoren-9-yl)-(3-benzylinden-1-yl)dimethylsilane, also known as F9BIDS, is an organosilicon compound that has been used in a variety of scientific research applications. F9BIDS has been found to be useful in the synthesis of various organic compounds, as well as in the study of biochemical and physiological processes.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for '(Fluoren-9-yl)-(3-benzylinden-1-yl)dimethylsilane' involves the reaction of fluorene and 3-benzylindene with dimethylchlorosilane in the presence of a catalyst.
Starting Materials
Fluorene, 3-benzylindene, Dimethylchlorosilane, Catalyst
Reaction
Step 1: Dissolve fluorene and 3-benzylindene in a solvent such as toluene or chloroform., Step 2: Add dimethylchlorosilane to the reaction mixture., Step 3: Add a catalyst such as triethylamine or pyridine to the reaction mixture., Step 4: Heat the reaction mixture under reflux for several hours., Step 5: Cool the reaction mixture and filter off any solid precipitate., Step 6: Purify the product by column chromatography or recrystallization.
科学的研究の応用
(Fluoren-9-yl)-(3-benzylinden-1-yl)dimethylsilane has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of organic compounds, as a ligand in the study of biochemical and physiological processes, and as a reagent in the synthesis of organosilicon compounds. In addition, (Fluoren-9-yl)-(3-benzylinden-1-yl)dimethylsilane has been used in the study of biological systems, such as the study of enzymes, proteins, and DNA.
作用機序
The mechanism of action of (Fluoren-9-yl)-(3-benzylinden-1-yl)dimethylsilane is not fully understood. However, it is believed that (Fluoren-9-yl)-(3-benzylinden-1-yl)dimethylsilane acts as a Lewis acid, which can facilitate the formation of covalent bonds between atoms in the presence of a suitable solvent. This can result in the formation of new compounds and the alteration of existing compounds.
生化学的および生理学的効果
The biochemical and physiological effects of (Fluoren-9-yl)-(3-benzylinden-1-yl)dimethylsilane are not well understood. However, it is believed that (Fluoren-9-yl)-(3-benzylinden-1-yl)dimethylsilane can interact with biological molecules, such as enzymes, proteins, and DNA, which can result in changes in the structure and/or function of these molecules. In addition, (Fluoren-9-yl)-(3-benzylinden-1-yl)dimethylsilane has been found to be a potent inhibitor of certain enzymes, which can result in changes in biochemical and physiological processes.
実験室実験の利点と制限
The advantages of using (Fluoren-9-yl)-(3-benzylinden-1-yl)dimethylsilane in laboratory experiments include its low cost, ease of synthesis, and its ability to act as a catalyst for the synthesis of various organic compounds. In addition, (Fluoren-9-yl)-(3-benzylinden-1-yl)dimethylsilane is stable in a variety of solvents, and can be stored for long periods of time without degradation. The main limitation of (Fluoren-9-yl)-(3-benzylinden-1-yl)dimethylsilane is that it is not very soluble in water, which can limit its use in certain experiments.
将来の方向性
The potential future directions for research on (Fluoren-9-yl)-(3-benzylinden-1-yl)dimethylsilane include further study of its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of new organic compounds. In addition, further research could be conducted to determine the optimal conditions for the synthesis of (Fluoren-9-yl)-(3-benzylinden-1-yl)dimethylsilane, and to develop new methods for its use in laboratory experiments. Finally, further research could be conducted to explore the potential applications of (Fluoren-9-yl)-(3-benzylinden-1-yl)dimethylsilane in the study of biological systems, such as enzymes, proteins, and DNA.
特性
IUPAC Name |
(3-benzyl-1H-inden-1-yl)-(9H-fluoren-9-yl)-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H28Si/c1-32(2,31-28-18-10-7-15-25(28)26-16-8-11-19-29(26)31)30-21-23(20-22-12-4-3-5-13-22)24-14-6-9-17-27(24)30/h3-19,21,30-31H,20H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPJJFTQGQGWEKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1C=C(C2=CC=CC=C12)CC3=CC=CC=C3)C4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H28Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Fluoren-9-yl)-(3-benzylinden-1-yl)dimethylsilane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

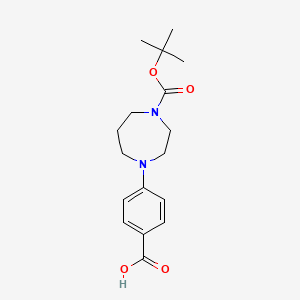
![(3aR,8aR)-Tetrahydro-6-hydroxy-2,2-dimethyl-4,4,8,8-tetra-2-naphthalenyl-6-oxide-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin, 98%, (99% ee)](/img/structure/B6289199.png)


